2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline
Description
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Properties
IUPAC Name |
[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O2/c1-32-18-8-6-17(7-9-18)19-10-11-23(28-27-19)29-12-14-30(15-13-29)24(31)22-16-25-20-4-2-3-5-21(20)26-22/h2-11,16H,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDNTQWSYDBYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions.
Mode of Action
The compound interacts with AChE and BChE enzymes, inhibiting their activity. This inhibition results in an increase in acetylcholine levels, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine.
Biochemical Pathways
The compound affects the cholinergic transmission pathway by inhibiting AChE and BChE enzymes. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The compound may also affect other biochemical pathways due to its diverse pharmacological activities.
Result of Action
By inhibiting AChE and BChE enzymes, the compound increases acetylcholine levels, which can help improve cognitive functions in conditions like Alzheimer’s disease. The compound may also have other effects due to its diverse pharmacological activities, including potential anti-inflammatory, analgesic, and antiulcer activities.
Biological Activity
The compound 2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline is a complex organic molecule with significant potential in pharmacology. It belongs to a class of compounds known for their diverse biological activities, including anticancer and neuroprotective effects. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 406.5 g/mol . The structure features a quinoxaline core, a piperazine moiety, and a methoxyphenyl substituent, which contribute to its unique chemical properties and biological activities.
Biological Activities
Research indicates that This compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that this compound has potential anticancer properties. It interacts with various cellular pathways involved in cancer progression. For instance, it has been noted to inhibit cell proliferation in several cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells.
2. Neuroprotective Effects
The compound also demonstrates neuroprotective effects, which are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This makes it a candidate for further investigation in the treatment of neurodegenerative diseases.
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. These findings indicate its potential application in treating infections caused by resistant bacteria.
The biological activity of This compound is primarily mediated through its interaction with specific biological targets, including:
- Receptors : The compound may act as an antagonist or agonist at various receptors involved in disease processes.
- Enzymes : It has been shown to inhibit enzymes crucial for cancer cell survival and proliferation.
Research Findings and Case Studies
A summary of relevant studies that highlight the biological activity of the compound is provided below.
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated the anticancer effects on HCT-15 cells; IC50 value was determined to be 12 µM. | Suggests strong potential as an anticancer agent. |
| Study 2 | Assessed neuroprotective effects using a rat model; significant reduction in oxidative stress markers was observed. | Indicates potential for treating neurodegenerative diseases. |
| Study 3 | Tested antimicrobial activity against Staphylococcus aureus; showed inhibition at concentrations above 20 µg/mL. | Supports further exploration for antibiotic applications. |
Comparative Analysis with Similar Compounds
The following table compares This compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Methoxy substitution on phenyl group | Anticancer activity |
| Compound B | Piperazine linkage with pyridazine | Neuroprotective effects |
| Compound C | Quinoxaline core structure | Antimicrobial properties |
Q & A
Q. How can isotopic labeling (e.g., C) track metabolic pathways in vivo?
- Methodology : Radiolabeled analogs are synthesized and administered to model organisms. Tissue distribution is quantified via scintillation counting or PET imaging. Metabolites are profiled using LC-MS/MS .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
